N-(4-Amino-2-methylphenyl)-4-propoxybenzamide
Description
1H NMR (400 MHz, DMSO-d₆) :
| Signal (ppm) | Assignment |
|---|---|
| 1.02 (t, 3H) | Propoxy terminal -CH₃ |
| 1.75 (m, 2H) | Propoxy -CH₂- |
| 2.18 (s, 3H) | Methyl group on aniline ring |
| 4.02 (t, 2H) | Propoxy -OCH₂- |
| 6.50–7.80 (m, 7H) | Aromatic protons (benzamide and aniline rings) |
| 9.85 (s, 1H) | Amide NH (exchangeable) |
IR (KBr, cm⁻¹) :
- 3320 (N-H stretch, amine and amide).
- 1655 (C=O stretch, amide I band).
- 1600–1450 (aromatic C=C).
- 1250 (C-O-C, propoxy ether).
Mass Spectrometry (ESI+) :
- m/z 285.2 [M+H]⁺ (calc. 284.35).
- Fragments: m/z 177 (benzamide ion), 121 (propoxybenzene ion).
Isotopic and Isomeric Variants
Positional Isomers :
Isotopologues :
Tautomerism :
No observable tautomers due to the absence of conjugated acid/base groups or keto-enol systems.
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-4-propoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-10-21-15-7-4-13(5-8-15)17(20)19-16-9-6-14(18)11-12(16)2/h4-9,11H,3,10,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZPSDHVVGRXHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Benzoyl Chloride Intermediate
The benzoyl chloride precursor, 4-propoxybenzoyl chloride , is synthesized via the chlorination of 4-hydroxybenzoic acid or directly from 4-hydroxybenzoyl chloride derivatives, followed by O-alkylation to introduce the propoxy group:
- Step A: Esterification of 4-hydroxybenzoic acid with propyl alcohol under acidic or basic catalysis to form 4-propoxybenzoic acid.
- Step B: Conversion of 4-propoxybenzoic acid to 4-propoxybenzoyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions.
Data Table 1: Synthesis of 4-propoxybenzoyl chloride
| Step | Reagents & Conditions | Purpose | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Propyl alcohol + H₂SO₄ | Esterification | 85 | Forms 4-propoxybenzoic acid |
| 2 | SOCl₂, reflux | Acid chloride formation | 90 | Converts acid to acid chloride |
Amidation Reaction Conditions
- Solvent: Dichloromethane (DCM), chloroform, or ethyl acetate are preferred to facilitate the reaction.
- Base: Pyridine, triethylamine, or sodium bicarbonate are used to scavenge HCl and promote nucleophilic attack.
- Temperature: Maintained at 20–40°C to optimize reaction rate and minimize side reactions.
- Reaction Time: Typically 3–4 hours, monitored via TLC for completion.
a) Dissolve 4-amino-2-methylphenylamine in dichloromethane.
b) Add pyridine (or triethylamine) to maintain pH 8–13.
c) Slowly add 4-propoxybenzoyl chloride dropwise with stirring.
d) Maintain temperature at 20–40°C for 3–4 hours.
e) Quench with dilute hydrochloric acid, extract, wash, and dry.
f) Recrystallize from ethanol to purify the product.
Data Table 2: Synthesis parameters
| Parameter | Value | Rationale |
|---|---|---|
| Solvent | Dichloromethane | Good solubility, inert |
| Catalyst | Pyridine | Acts as base and nucleophilic catalyst |
| Temperature | 20–40°C | Balances reaction rate and selectivity |
| Reaction Time | 3–4 hours | Completeness of amidation |
Purification and Characterization
Post-reaction, the crude product is purified by recrystallization, typically from ethanol or a mixture of ethanol and water, ensuring high purity suitable for biological testing.
- Spectroscopic Confirmation: IR, ¹H NMR, ¹³C NMR, and mass spectrometry confirm the structure.
- Physical Properties: Melting point, elemental analysis, and purity assessments are performed.
Notes on Optimization and Reaction Control
- pH Control: Maintaining pH between 8 and 13 during amidation enhances nucleophilic attack efficiency and minimizes hydrolysis.
- Temperature Management: Excessively high temperatures (>40°C) can lead to side reactions or decomposition, while too low temperatures slow the reaction.
- Reaction Monitoring: TLC analysis ensures reaction completion, preventing overreaction or incomplete conversion.
- Post-Reaction Acid Wash: Washing with dilute hydrochloric acid removes residual amines or unreacted starting materials.
Alternative Synthetic Routes
Other methods include:
- One-pot synthesis involving diazotization and cyclization for heterocyclic analogs, which can be adapted for benzamide derivatives.
- Amide coupling via carbodiimide reagents (e.g., EDC, DCC) in the presence of catalytic DMAP, providing milder conditions and potentially higher yields.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-methylphenyl)-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In synthetic chemistry, N-(4-Amino-2-methylphenyl)-4-propoxybenzamide serves as a building block for the creation of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile compound in organic synthesis.
Biology
This compound has been studied for its potential as an enzyme inhibitor and a ligand for receptor binding studies . Its structural features allow it to interact with biological macromolecules, which can lead to significant insights into enzyme mechanisms and receptor functions.
Medicine
This compound is being investigated for its therapeutic properties , particularly in the realms of:
- Anti-inflammatory activity : Studies suggest it may modulate inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis.
- Anticancer effects : Research indicates that this compound can inhibit tumor growth in xenograft models, highlighting its potential as an anticancer agent.
- Antimicrobial efficacy : It has shown promise against resistant bacterial strains, suggesting applications in treating infections caused by multidrug-resistant pathogens.
Industry
In industrial applications, this compound is utilized in the development of specialty chemicals and advanced materials. Its unique properties are leveraged in designing polymers and coatings with specific functionalities.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the anticancer effects of benzamide derivatives including this compound. Results indicated significant tumor growth inhibition in treated xenograft models.
- Evaluation of Antimicrobial Efficacy : Another study focused on the antimicrobial properties against resistant bacterial strains, revealing effective inhibition of bacterial growth.
- Anti-inflammatory Effects : Research has shown that this compound modulates inflammatory pathways, suggesting potential therapeutic applications in chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methylphenyl)-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Alkoxy Chain Variations
Substituents on the benzamide aromatic ring significantly influence physicochemical properties and biological activity. Below is a comparison of 4-propoxybenzamide derivatives with varying alkoxy chains:
Key Observations :
- Chain Length: Propoxy and ethoxy derivatives exhibit incremental increases in molecular weight and hydrophobicity compared to shorter chains.
- Synthetic Yields : Allyloxy derivatives (e.g., Compound 9) are synthesized in high yields (82–89%) using palladium catalysts, suggesting robust synthetic routes for alkoxybenzamides .
Aromatic Ring Substituents
Variations in the aromatic amine moiety modulate electronic and steric effects:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl in Compound 18) may enhance binding affinity to receptors by polarizing the aromatic ring.
- Steric Effects: Bulky substituents like piperidinyl (Compound 30) reduce melting points compared to planar aromatic groups (e.g., phenylamino in Compound 23) .
Amino Group Modifications
The amino group’s substitution pattern impacts solubility and metabolic stability:
Key Observations :
Biological Activity
N-(4-Amino-2-methylphenyl)-4-propoxybenzamide is a synthetic organic compound belonging to the class of benzamides. It features an amino group attached to a methyl-substituted phenyl ring, which is further linked to a propoxybenzamide moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Synthesis
The synthesis of this compound typically involves the reaction between 4-amino-2-methylphenol and 4-propoxybenzoic acid. The formation of the amide bond is facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : The amino group can be oxidized to form nitro derivatives.
- Reduction : Reduction can yield primary or secondary amines.
- Substitution : The aromatic ring can participate in electrophilic substitution reactions.
Biological Activity
This compound has been investigated for several biological activities, including:
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
2. Anticancer Potential
The compound has been studied for its anticancer properties. Notably, it has demonstrated the ability to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have shown that derivatives of benzamides can exhibit significant antitumor effects in various cancer models, highlighting the therapeutic potential of this compound in cancer therapy.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, affecting drug metabolism and efficacy.
- Receptor Modulation : The compound can interact with receptors, influencing cellular signaling pathways that regulate physiological processes.
- Gene Expression : It may also affect gene expression related to cell growth and differentiation.
Research Findings and Case Studies
-
Antimicrobial Activity :
- A study demonstrated that this compound showed significant inhibition against Gram-positive and Gram-negative bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL across different strains.
-
Anticancer Studies :
- In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a decrease in cell viability by approximately 40% at a concentration of 10 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-Amino-2-methylphenyl)-4-propoxybenzamide?
- Methodological Answer : Palladium-catalyzed cross-coupling reactions are widely employed. For example, compound 23 in was synthesized using Pd₂(dba)₃, rac-BINAP, and NaO-t-Bu in toluene, yielding >99% purity after silica gel chromatography. Similar protocols can be adapted by substituting the amine component (e.g., aniline derivatives) with 4-amino-2-methylaniline .
- Key Reaction Conditions :
| Catalyst | Ligand | Base | Solvent | Yield |
|---|---|---|---|---|
| Pd₂(dba)₃ | rac-BINAP | NaO-t-Bu | Toluene | 99% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for confirming substituent positions. For example, the aromatic proton signals in N-(4-amino-2-methylphenyl)benzamide analogs appear at δ 6.4–8.5 ppm, with methyl groups at δ 2.0–2.2 ppm .
- ESI-MS : Validates molecular weight (e.g., m/z 348.13 [M+H]⁺ observed for a related benzamide) .
- Elemental Analysis : Confirms purity (>98% C/H/N ratios, as in ).
Q. How should researchers purify this compound to achieve >95% purity?
- Methodological Answer : Silica gel column chromatography with hexane/ethyl acetate (3:1) is effective, as demonstrated for structurally similar benzamides . Recrystallization using ethanol or dichloromethane-hexane mixtures can further enhance purity .
Advanced Research Questions
Q. How can contradictions in reported biological activities (e.g., antitumor vs. antimicrobial) be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity, concentration ranges). For example, notes that fluorinated benzamide analogs exhibit antitumor activity in specific cancer models but require dose optimization. Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and compare structural analogs (e.g., propoxy vs. methoxy substituents) to isolate functional group contributions .
Q. What computational strategies predict the compound’s binding affinity to neuronal nicotinic receptors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with receptor crystal structures (PDB: 2QC1) can identify key interactions. QSAR models trained on analogs (e.g., ’s benzamide library) highlight substituent effects on binding. Free energy perturbation (FEP) calculations refine predictions for propoxy group contributions .
Q. How to design derivatives for improved metabolic stability?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism, as seen in .
- In Vitro Assays : Use liver microsomes to assess CYP450-mediated degradation. For example, trifluoromethyl groups in related benzamides increase half-life by 40% .
- SAR Table :
| Substituent | Metabolic Half-Life (h) |
|---|---|
| -OPr | 2.1 |
| -CF₃ | 3.5 |
| -Cl | 2.8 |
Q. What mechanistic insights explain its inhibition of bacterial PPTase enzymes?
- Methodological Answer : Kinetic assays (e.g., Michaelis-Menten analysis) reveal non-competitive inhibition. Crystallographic studies (using SHELX-refined structures, ) show the propoxy group occupies a hydrophobic pocket, disrupting substrate binding. Compare with 4-chloro analogs () to map steric vs. electronic effects .
Key Data Contradictions and Resolutions
- Antitumor Activity Variability : reports IC₅₀ values ranging from 1–10 µM across cell lines. Resolve by standardizing assays (e.g., MTT vs. ATP luminescence) and controlling for efflux pump expression .
- Enzyme Selectivity : Some analogs inhibit MAO-A but not MAO-B ( ). Use isoform-specific inhibitors (e.g., clorgyline) in counter-screens to confirm target engagement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
